N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that integrates an indole and a coumarin moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . Coumarin derivatives are also significant due to their anticoagulant, antibacterial, and anticancer activities . The combination of these two moieties in a single molecule suggests potential for significant biological activity and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions:
Synthesis of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Coumarin Moiety: The coumarin moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Coupling Reaction: The final step involves coupling the indole and coumarin moieties through a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated coumarin derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and phenoxyacetamide groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in both the indole and coumarin moieties can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Due to its indole and coumarin components, the compound may exhibit significant biological activities, such as anticancer, antiviral, and anti-inflammatory effects .
Medicine
Potential therapeutic applications include the treatment of cancer, viral infections, and inflammatory diseases. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.
Wirkmechanismus
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in key biological pathways.
Pathways Involved: Potential pathways include the inhibition of specific enzymes (e.g., kinases) or the modulation of receptor activity (e.g., G-protein coupled receptors).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Examples include tryptophan, serotonin, and indomethacin.
Coumarin Derivatives: Examples include warfarin, esculetin, and umbelliferone.
Uniqueness
The unique combination of indole and coumarin moieties in N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide provides a distinct set of biological activities and potential therapeutic applications that are not commonly found in compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C29H26N2O6 |
---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C29H26N2O6/c1-34-16-15-31-14-13-22-24(6-4-7-25(22)31)30-27(32)18-36-21-11-9-19(10-12-21)23-17-20-5-3-8-26(35-2)28(20)37-29(23)33/h3-14,17H,15-16,18H2,1-2H3,(H,30,32) |
InChI-Schlüssel |
NTABDTIVFQMYBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=C(C=C3)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.